The Pivotal Role of the VHL Ligand in (S,R,S)-AHPC-C10-NHBoc: A Technical Guide to Targeted Protein Degradation
The Pivotal Role of the VHL Ligand in (S,R,S)-AHPC-C10-NHBoc: A Technical Guide to Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the function and significance of the von Hippel-Lindau (VHL) ligand component within the synthetic E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C10-NHBoc. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD), particularly those utilizing Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
(S,R,S)-AHPC-C10-NHBoc is a key building block in the synthesis of PROTACs, a revolutionary class of therapeutic agents. Its modular design incorporates a potent VHL ligand, (S,R,S)-AHPC, a flexible C10 alkyl linker, and a Boc-protected amine for conjugation. The (S,R,S)-AHPC moiety is the cornerstone of this molecule's function, serving as the critical link to the cellular protein degradation machinery. By specifically binding to the VHL E3 ubiquitin ligase, it enables the recruitment of this enzyme to a designated protein of interest (POI), thereby initiating a cascade of events leading to the POI's targeted destruction. This guide will dissect the mechanism of action, provide quantitative binding data, detail essential experimental protocols for characterization, and visualize the underlying biological and experimental workflows.
The VHL Ligand: Hijacking the Ubiquitin-Proteasome System
The (S,R,S)-AHPC component of (S,R,S)-AHPC-C10-NHBoc is a derivative of the well-characterized VHL ligand, VH032.[1] Its primary and indispensable role is to act as a high-affinity anchor for the VHL E3 ubiquitin ligase complex.[2][3] In the context of a fully formed PROTAC, where a POI-binding ligand is attached to the Boc-protected amine of (S,R,S)-AHPC-C10-NHBoc, the VHL ligand facilitates the formation of a ternary complex between the POI and the VHL E3 ligase.[4] This induced proximity is the catalytic event that triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The VHL ligand, therefore, does not possess therapeutic activity on its own but is the essential "hijacking" element that redirects the cell's natural protein disposal system to eliminate disease-causing proteins.
Signaling Pathway of PROTAC-Mediated Degradation
The mechanism of action for a VHL-recruiting PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.
Quantitative Data on VHL Ligand Binding
The efficacy of a VHL-based PROTAC is critically dependent on the binding affinity of its VHL ligand. High affinity ensures efficient recruitment of the E3 ligase at therapeutic concentrations. (S,R,S)-AHPC is a derivative of VH032, for which extensive binding data is available.
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH032 derivative (BODIPY FL VH032) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [6][7] |
| VH101 | 44 nM | Not Specified | [8] |
| VH298 | 80-90 nM | Not Specified | [9] |
Experimental Protocols
Accurate characterization of the interaction between the VHL ligand and the VHL protein, as well as the downstream degradation of the target protein, is paramount in PROTAC development. The following are detailed methodologies for key experiments.
VHL Ligand Binding Assays
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.
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Materials:
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Test compound (e.g., (S,R,S)-AHPC-C10-NHBoc or a derived PROTAC)
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6His-tagged human VHL protein complex
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VHL-Red Ligand (fluorescent tracer)
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Anti-6His Europium Cryptate-labeled antibody
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Assay buffer (e.g., PROTAC Binding Buffer 1)
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384-well low-volume white plates
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HTRF-compatible plate reader
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-
Procedure:
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Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
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Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilutions.
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VHL Addition: Add 5 µL of the 6His-tagged VHL protein complex to each well.
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Reagent Addition: Add 10 µL of a pre-mixed solution of VHL-Red Ligand and Anti-6His Europium Cryptate antibody.
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Incubation: Seal the plate and incubate for 1 hour at room temperature.
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Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) wavelengths.
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Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the concentration of the test compound to determine the IC50 value.
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This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
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Materials:
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Test compound
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Purified ELOB/ELOC/VHL complex
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Fluorescent VHL probe (e.g., BDY FL VH032)
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VHL Assay Buffer
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Black, low-binding 96- or 384-well plates
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Fluorescent microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Reagent Preparation: Thaw the ELOB/ELOC/VHL complex on ice and dilute to the desired concentration in VHL Assay Buffer.
-
Reaction Setup: To each well, add the diluted ELOB/ELOC/VHL complex. Add the test inhibitor at various concentrations.
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Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking.
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Probe Addition: Dilute the fluorescent VHL probe to the working concentration in VHL Assay Buffer and add to each well.
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Final Incubation: Incubate for an additional period (e.g., 30-60 minutes) at room temperature, protected from light.
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Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 528 nm for BDY FL).
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Data Analysis: Calculate the change in millipolarization (mP) units and plot against the test compound concentration to determine the IC50.
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PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
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Cell line expressing the protein of interest
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PROTAC compound and vehicle control (e.g., DMSO)
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Cell culture reagents
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
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-
Procedure:
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Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples to denature proteins.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
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Loading Control: Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
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PROTAC Development and Characterization Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and extensive biological evaluation.
Conclusion
The (S,R,S)-AHPC moiety within (S,R,S)-AHPC-C10-NHBoc is a highly engineered and potent VHL ligand that serves as the critical E3 ligase recruiting element in the design of PROTACs. Its ability to effectively hijack the VHL E3 ligase complex is fundamental to the entire mechanism of targeted protein degradation. A thorough understanding of its binding characteristics and the application of rigorous experimental protocols for the characterization of VHL engagement and subsequent protein degradation are essential for the successful development of novel VHL-based PROTAC therapeutics. This guide provides a foundational framework for researchers to advance their efforts in this exciting and rapidly evolving field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
